Boc-(R)-gamma-allyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

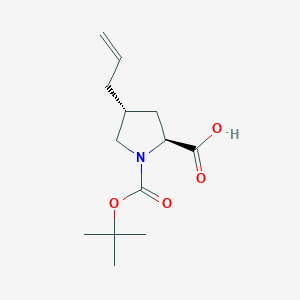

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODNDBPPDGALB-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376072 | |

| Record name | Boc-(R)-gamma-allyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224645-82-3 | |

| Record name | Boc-(R)-gamma-allyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-(R)-gamma-allyl-L-proline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-gamma-allyl-L-proline is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and utility in peptide synthesis, while the gamma-allyl substituent provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound, systematically named (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, is a proline analogue characterized by a Boc protecting group and an allyl group at the C4 position. The "R" configuration at the gamma-carbon (C4) and the "L" configuration of the proline core define its specific stereochemistry.

Chemical Structure:

In-Depth Technical Guide: Characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, a chiral pyrrolidine derivative of interest in medicinal chemistry and drug development. This document compiles available physicochemical data, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization. Due to the limited availability of public spectroscopic data for this specific molecule, representative methodologies and data for closely related analogs are discussed to provide a thorough understanding of its structural elucidation.

Introduction

(2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, also known as (2S,4R)-1-Boc-4-allylpyrrolidine-2-carboxylic acid, belongs to a class of conformationally constrained amino acid analogs. The pyrrolidine ring provides a rigid scaffold, while the allyl group at the 4-position offers a versatile handle for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis and other controlled chemical transformations. Accurate characterization of this compound is essential to ensure its purity, identity, and suitability for downstream applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid have been compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 224645-82-3 |

| Molecular Formula | C₁₃H₂₁NO₄ |

| Molecular Weight | 255.31 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥97% (by HPLC) |

| Stereochemistry | (2S, 4R) |

Spectroscopic and Analytical Characterization

While specific experimental spectra for (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid are not widely published, this section outlines the expected data from standard analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this molecule. Both ¹H and ¹³C NMR would be essential to confirm the presence of the key functional groups and to establish the stereochemistry of the pyrrolidine ring.

Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):

-

tert-Butyl group: A singlet around 1.4-1.5 ppm, integrating to 9 protons.

-

Allyl group:

-

Multiplets in the range of 5.6-5.9 ppm (vinyl CH).

-

Multiplets around 5.0-5.2 ppm (terminal vinyl CH₂).

-

Multiplets around 2.2-2.4 ppm (allylic CH₂).

-

-

Pyrrolidine ring protons: A series of complex multiplets between 1.8 and 4.5 ppm. The proton at C2 (α to the carboxylic acid) would likely appear as a multiplet around 4.2-4.4 ppm.

-

Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which may be concentration-dependent or exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃, ~100 MHz):

-

Carbonyl carbons: Resonances in the range of 170-180 ppm (carboxylic acid) and 153-156 ppm (Boc carbonyl).

-

Boc quaternary carbon: A signal around 80-82 ppm.

-

Allyl group carbons: Signals around 133-136 ppm (vinyl CH) and 116-118 ppm (terminal vinyl CH₂), and a signal for the allylic CH₂.

-

Pyrrolidine ring carbons: Signals in the aliphatic region, typically between 25 and 60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

[M+H]⁺: 256.15 m/z

-

[M+Na]⁺: 278.13 m/z

-

[M-H]⁻: 254.14 m/z

-

Common Fragments: Loss of the Boc group ([M-C₅H₉O₂]⁺) or loss of the tert-butyl group ([M-C₄H₉]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹.

-

C=O stretch (Boc carbamate): Around 1680-1700 cm⁻¹.

-

C-H stretch (alkane and alkene): Around 2850-3000 cm⁻¹ and 3070-3090 cm⁻¹, respectively.

-

C=C stretch (alkene): Around 1640 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid. These should be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: A sample solution is prepared by dissolving the compound in the mobile phase. The solution is then injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and stereochemistry.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR (COSY, HSQC, HMBC): To aid in the assignment of protons and carbons and to confirm connectivity.

-

-

Data Processing: The spectra are processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Procedure: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

Workflow and Visualization

The characterization of a novel or synthesized batch of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid follows a logical workflow to ensure its identity and purity.

Caption: Characterization workflow for (2S,4R)-1-Boc-4-allylpyrrolidine-2-carboxylic acid.

Conclusion

The characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid relies on a combination of standard analytical techniques. While detailed public data is scarce, this guide provides the expected physicochemical properties and a robust framework for its analysis using HPLC, NMR, MS, and IR spectroscopy. The provided experimental protocols and workflow serve as a valuable resource for researchers and scientists working with this and related pyrrolidine-based compounds in the field of drug discovery and development. Rigorous characterization is a critical step in ensuring the quality and reliability of this important synthetic building block.

An In-depth Technical Guide to Boc-(R)-gamma-allyl-L-proline (CAS: 224645-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-gamma-allyl-L-proline is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. The gamma-allyl functional group provides a site for further chemical modification, enabling the synthesis of complex peptide structures and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure combines the rigid pyrrolidine ring of proline with a versatile allyl group at the gamma-position, offering unique conformational constraints and synthetic handles.[1]

| Property | Value | Reference |

| CAS Number | 224645-82-3 | [2] |

| Molecular Formula | C₁₃H₂₁NO₄ | [2] |

| Molecular Weight | 255.31 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% (HPLC) | [2] |

| Storage | Store at -20°C for long-term storage. | [2] |

Synthesis

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic strategy involves the diastereoselective alkylation of a Boc-protected proline enolate with an allyl halide. This approach leverages the directing effect of the chiral center in the proline ring to control the stereochemistry of the newly introduced allyl group.

Conceptual Experimental Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

Materials:

-

N-Boc-L-proline

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve N-Boc-L-proline in anhydrous THF and cool to -78 °C.

-

Slowly transfer the N-Boc-L-proline solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

-

Alkylation:

-

To the enolate solution at -78 °C, add allyl bromide dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics, primarily due to the unique properties conferred by the Boc and allyl groups.

Workflow for Boc-SPPS Incorporation:

Caption: General workflow for incorporating this compound in Boc-SPPS.

Key Applications:

-

Conformational Constraint: The substituted pyrrolidine ring of this amino acid can induce specific turns and secondary structures in peptides, which is crucial for mimicking the bioactive conformations of natural peptides and proteins.

-

Peptide Stapling and Cyclization: The allyl group serves as a handle for various chemical modifications. For instance, it can participate in ring-closing metathesis reactions with other olefin-containing amino acids to create "stapled" peptides with enhanced proteolytic stability and cell permeability.

-

Introduction of Novel Functionality: The double bond of the allyl group can be further functionalized through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new chemical moieties into the peptide structure. This allows for the fine-tuning of the pharmacological properties of the peptide.

-

Drug Discovery: By incorporating this non-natural amino acid, researchers can design novel peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Its use is explored in the development of treatments for a range of diseases, including cancer and neurological disorders.[1]

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to the modulation of specific signaling pathways. Its role is primarily as a structural component in the design of peptides that may target various receptors, enzymes, or protein-protein interactions involved in cellular signaling. The impact on a signaling pathway would be determined by the overall sequence and structure of the final peptide in which this amino acid is incorporated.

Logical Relationship of its Role in Drug Discovery:

Caption: Logical flow from the building block to a potential therapeutic outcome.

Conclusion

This compound is a synthetically versatile and structurally significant building block for the development of novel peptides and peptidomimetics. Its unique combination of a protected amine and a reactive allyl group provides researchers with a powerful tool to create conformationally defined and functionally diverse molecules. While specific, detailed synthetic protocols and biological activity data for this particular compound are not widely published, its potential applications in drug discovery are evident from the established principles of peptide chemistry and the growing interest in non-natural amino acids. Further research into the synthesis and biological evaluation of peptides containing this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to a Proposed Synthesis Route for Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis of Boc-(R)-gamma-allyl-L-proline, a valuable building block in peptide synthesis and drug discovery. Due to the absence of a direct, published protocol for this specific molecule, this guide presents a plausible and well-precedented multi-step synthetic pathway. The proposed route commences with the commercially available and enantiopure (2S,4R)-4-hydroxy-L-proline and strategically introduces the allyl group at the C4 position with the desired (R) configuration. The methodologies for each step are derived from established and analogous transformations reported in the chemical literature.

Overall Proposed Synthesis Route

The proposed synthesis is a four-step sequence starting from (2S,4R)-4-hydroxy-L-proline:

-

Protection of the Amine and Carboxylic Acid: The synthesis begins with the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to its methyl ester.

-

Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position is then oxidized to a ketone to furnish N-Boc-4-oxo-L-proline methyl ester.

-

Diastereoselective Allylation: The key stereochemistry at the C4 position is introduced via a diastereoselective allylation of the ketone. This step is crucial for obtaining the desired (R)-configuration of the allyl group.

-

Saponification: The final step involves the selective hydrolysis of the methyl ester to yield the target molecule, this compound.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

This initial step involves the protection of both the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline. The amine is protected with a Boc group, and the carboxylic acid is converted to a methyl ester.[1]

Protocol:

-

Boc Protection: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidification and Extraction: After the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the aqueous layer with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.

-

Esterification: Dissolve the crude product in methanol. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford the title compound.

| Step 1: Quantitative Data (Expected) | |

| Parameter | Value |

| Starting Material | (2S,4R)-4-hydroxy-L-proline |

| Key Reagents | (Boc)₂O, Na₂CO₃, SOCl₂, Methanol |

| Solvent | Dioxane/Water, Methanol |

| Reaction Time | 12 h (Boc protection), 4 h (Esterification) |

| Temperature | 0 °C to RT |

| Yield | 85-95% (over two steps) |

Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester

The second step is the oxidation of the secondary alcohol to a ketone. A variety of mild oxidizing agents can be employed for this transformation.

Protocol (using Dess-Martin periodinane):

-

Reaction Setup: Dissolve Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-oxo-L-proline methyl ester.

| Step 2: Quantitative Data (Expected) | |

| Parameter | Value |

| Starting Material | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester |

| Key Reagents | Dess-Martin periodinane |

| Solvent | Dichloromethane |

| Reaction Time | 2-4 h |

| Temperature | Room Temperature |

| Yield | 90-98% |

Step 3: Diastereoselective Allylation of N-Boc-4-oxo-L-proline methyl ester

This is the most critical step in the synthesis, as it establishes the desired (R) stereochemistry at the C4 position. The diastereoselectivity of this reaction can be influenced by the choice of the allylating agent, the Lewis acid, and the reaction conditions. Based on analogous reactions, the use of a bulky allylating reagent is expected to favor the attack from the less hindered face of the pyrrolidine ring, leading to the desired stereoisomer.

Protocol (Proposed):

-

Reaction Setup: To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of allylmagnesium bromide (1.5 eq) in THF dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Diastereomer Separation: Concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified and the diastereomers separated by careful column chromatography on silica gel.

Logical Relationship for Stereocontrol

Caption: Favored attack of the allyl nucleophile on the less hindered face of the ketone.

| Step 3: Quantitative Data (Expected) | |

| Parameter | Value |

| Starting Material | N-Boc-4-oxo-L-proline methyl ester |

| Key Reagents | Allylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 1-3 h |

| Temperature | -78 °C |

| Yield | 70-85% (combined diastereomers) |

| Diastereomeric Ratio (R:S) | >5:1 (expected) |

Step 4: Saponification to this compound

The final step is the selective hydrolysis of the methyl ester to the carboxylic acid.

Protocol:

-

Reaction Setup: Dissolve the purified Boc-(2S,4R)-4-allyl-4-hydroxy-L-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 3-4 with a 1 M HCl solution.

-

Extraction and Drying: Extract the product into ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Product: Concentrate the solution under reduced pressure to obtain the final product, this compound.

| Step 4: Quantitative Data (Expected) | |

| Parameter | Value |

| Starting Material | Boc-(2S,4R)-4-allyl-4-hydroxy-L-proline methyl ester |

| Key Reagents | Lithium hydroxide (LiOH) |

| Solvent | THF/Water |

| Reaction Time | 2-6 h |

| Temperature | Room Temperature |

| Yield | >95% |

Conclusion

This technical guide provides a detailed, plausible, and scientifically sound synthetic route for this compound, a compound of significant interest to the pharmaceutical and chemical research communities. While a direct published synthesis is not available, the proposed pathway is based on well-established and reliable chemical transformations. The key to the successful synthesis of the target molecule lies in the diastereoselective allylation step, where careful optimization of reaction conditions will be crucial to maximize the yield of the desired (R)-isomer. The experimental protocols and expected quantitative data provided herein serve as a comprehensive starting point for researchers aiming to synthesize this valuable proline derivative.

References

Spectroscopic and Spectrometric Characterization of Boc-(R)-gamma-allyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the synthetically versatile amino acid derivative, Boc-(R)-gamma-allyl-L-proline. The information presented herein is essential for the unambiguous identification, quality control, and utilization of this compound in peptide synthesis, medicinal chemistry, and drug development.

Core Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH ₂ |

| ~4.2 | m | 1H | α-CH |

| ~3.5 | m | 2H | δ-CH₂ |

| ~2.5 | m | 1H | γ-CH |

| ~2.3 | m | 2H | Allyl-CH₂ |

| ~2.0 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~154 | C=O (Boc) |

| ~135 | -C H=CH₂ |

| ~117 | -CH=C H₂ |

| ~80 | C (CH₃)₃ (Boc) |

| ~60 | α-CH |

| ~46 | δ-CH₂ |

| ~38 | γ-CH |

| ~35 | Allyl-CH₂ |

| ~30 | β-CH₂ |

| ~28 | C(C H₃)₃ (Boc) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₁NO₄ |

| Molecular Weight | 255.31 g/mol |

| Expected [M+H]⁺ | 256.1543 |

| Expected [M+Na]⁺ | 278.1363 |

| Expected [M-H]⁻ | 254.1401 |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These protocols are based on standard laboratory practices for the characterization of Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4 s

-

Spectral width: 16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (or 400 MHz with a broadband probe).

-

Solvent: CDCl₃.

-

Reference: CDCl₃ at δ 77.16 ppm.

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled.

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

2. ESI-MS Analysis:

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Parameters (Positive Mode):

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Desolvation gas temperature: 350 °C

-

Desolvation gas flow: 600 L/hr

-

-

Parameters (Negative Mode):

-

Capillary voltage: -2.5 kV

-

Cone voltage: -30 V

-

Desolvation gas temperature: 350 °C

-

Desolvation gas flow: 600 L/hr

-

-

Data Acquisition: Acquire spectra over a mass-to-charge (m/z) range of 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and subsequent characterization of this compound, as well as the logical relationship of the analytical techniques employed.

Molecular weight and formula of Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(R)-gamma-allyl-L-proline, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis, and illustrates its application in solid-phase peptide synthesis (SPPS).

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C13H21NO4 |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 224645-82-3 |

| Appearance | White powder |

| Purity | Typically ≥95-97% (as determined by HPLC) |

| Storage Conditions | 0-8°C or -20°C for long-term storage |

Introduction to this compound

This compound is a derivative of the amino acid L-proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an allyl group at the gamma (Cγ) position of the pyrrolidine ring. The Boc group provides stability during peptide synthesis and is readily removable under acidic conditions, making it a cornerstone of the Boc-SPPS strategy. The gamma-allyl functional group offers a site for further chemical modification and introduces specific conformational constraints on the peptide backbone. The incorporation of such substituted prolines can influence the secondary structure of peptides, enhancing their biological activity, stability against enzymatic degradation, and receptor-binding affinity.[1][2][3]

Experimental Protocols

Representative Synthesis of a Gamma-Substituted Boc-L-proline Derivative

This protocol describes a general two-step process: (1) N-protection of L-proline with a Boc group, and (2) subsequent diastereoselective alkylation at the gamma position.

Step 1: Synthesis of N-Boc-L-proline

-

Reaction Setup: Dissolve L-proline (1 equivalent) in a suitable solvent mixture, such as dichloromethane (CH2Cl2) and water. Add a base, like triethylamine or sodium hydroxide, to deprotonate the amine group.

-

Addition of Boc Anhydride: To the cooled solution (0°C), add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Purification: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-L-proline. The product can be further purified by recrystallization.[8]

Step 2: Diastereoselective Gamma-Alkylation

-

Enolate Formation: Dissolve the N-Boc-L-proline ester derivative (e.g., methyl ester) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). Cool the solution to -78°C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.[6]

-

Alkylation: Slowly add the alkylating agent, in this case, allyl bromide (1.1 equivalents), to the enolate solution at -78°C.

-

Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting diastereomers are then separated using column chromatography to isolate the desired (R)-gamma-allyl product.

Protocol for Incorporation into Peptides via Boc-SPPS

The following protocol outlines the general steps for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid; MBHA or BHA resin for a C-terminal amide) and swell it in dichloromethane (DCM).[9][10]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This step exposes the free amine for the next coupling reaction.[9]

-

Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a base, such as diisopropylethylamine (DIEA) in DCM.

-

Coupling of this compound:

-

Activate the carboxylic acid of this compound (3-5 equivalents relative to the resin substitution) using a coupling reagent like HBTU or DCC/HOBt in a solvent such as N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the ninhydrin test.

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis (Boc-SPPS), a core application for this compound.

References

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

Physical properties like melting point and solubility of Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-gamma-allyl-L-proline, a synthetic derivative of the amino acid proline, is a specialized building block with significant potential in medicinal chemistry and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an allyl side chain, offers researchers a versatile scaffold for creating novel peptides and small molecules. The Boc group ensures stability during synthesis, while the allyl moiety provides a reactive handle for various chemical modifications, enabling the development of complex and targeted therapeutic agents. This document provides a comprehensive overview of the available physical properties, a generalized synthesis protocol, and the potential biological significance of this compound.

Physicochemical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | 224645-82-3 | C₁₃H₂₁NO₄ | 255.31 | Data not available | Data not available |

| Boc-L-proline | 15761-39-4 | C₁₀H₁₇NO₄ | 215.25 | 133-136 | Soluble in acetic acid |

| Boc-(R)-gamma-benzyl-L-proline | 153074-95-4 | C₁₇H₂₃NO₄ | 305.37 | 100-102 | Data not available |

Note: The data for related compounds are provided for reference and may not be predictive of the properties of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, a general method can be inferred from patent literature describing the synthesis of similar Boc-protected amino acids. The following represents a plausible, generalized workflow for its synthesis.

General Synthesis of Boc-Protected Amino Acids

The most common method for the N-protection of amino acids with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Workflow: Boc Protection of Proline Derivatives

Caption: Generalized workflow for the Boc protection of a proline derivative.

Detailed Methodological Steps (Hypothetical Protocol)

-

Dissolution: The starting material, (R)-gamma-allyl-L-proline, is dissolved in a suitable aqueous solvent containing a base such as sodium hydroxide or sodium bicarbonate to deprotonate the amino group, making it nucleophilic.

-

Addition of Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in an appropriate organic solvent (e.g., dioxane or THF), is added to the reaction mixture, often in a dropwise manner to control the reaction rate.

-

Reaction: The mixture is stirred at a controlled temperature (typically room temperature) for several hours to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to be acidic (pH 2-3) using an acid like citric acid or dilute hydrochloric acid. This protonates the carboxylic acid and precipitates the Boc-protected product. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Significance and Applications

While specific biological activities of this compound have not been extensively reported, its structural components—the proline scaffold and the allyl group—are found in many biologically active molecules. This suggests potential applications in drug discovery, particularly in oncology and neuroscience.

Role in Cancer Therapy

The allyl group is a feature of various natural and synthetic compounds that have demonstrated anticancer properties. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells through various mechanisms. For instance, some allyl derivatives have been shown to modulate the MAPK signaling pathway, which is often dysregulated in cancer.

Signaling Pathway: MAPK Pathway and Potential Modulation by Allyl-Containing Compounds

Caption: Hypothetical inhibition of the MAPK signaling pathway by an allyl-containing compound.

Relevance in Neuroscience

Proline and its derivatives play complex roles in the central nervous system (CNS), acting as neuromodulators. L-proline itself can interact with glutamate receptors and modulate both excitatory and inhibitory neurotransmission. Dysregulation of proline metabolism has been linked to neurological and psychiatric disorders. The incorporation of an allyl group could modify the pharmacokinetic and pharmacodynamic properties of the proline scaffold, potentially leading to novel CNS-active agents.

Logical Relationship: Proline Metabolism and Neurological Function

Caption: The role of proline and its metabolism in neurological function and disorders.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential in the development of novel therapeutics. While specific data on its physical properties are lacking, its structural features suggest a promising role in the synthesis of bioactive peptides and small molecules targeting pathways in cancer and neurological diseases. Further research is warranted to fully characterize this compound and explore its therapeutic applications.

An In-depth Technical Guide on the Core Features of the Boc Protecting Group on Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-proline (Boc-proline), a pivotal amino acid derivative widely utilized in peptide chemistry, organic synthesis, and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a robust and versatile protecting group for the secondary amine of proline, offering stability across a range of chemical conditions while allowing for strategic and selective removal. This document details the fundamental chemical principles, physicochemical properties, detailed experimental protocols, and significant applications of Boc-proline in modern research and drug development.

Core Chemical Principles

The utility of Boc-proline is centered on the chemical characteristics of the Boc group, which is essential for preventing the proline's nitrogen atom from participating in unwanted side reactions, particularly during peptide bond formation.[1]

1.1. Synthesis of Boc-Proline (Protection)

The most common method for synthesizing Boc-proline involves the reaction of proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the proline amine acts as a nucleophile, attacking an electrophilic carbonyl carbon of the (Boc)₂O.[2] The reaction is typically performed in the presence of a base, such as sodium bicarbonate, sodium hydroxide, or triethylamine, to deprotonate the amine, thereby enhancing its nucleophilicity and neutralizing acidic byproducts.[2][3]

References

The Allyl Group in Gamma-Substituted Proline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide and protein structures due to its cyclic side chain. This inherent rigidity makes proline and its analogs valuable tools in medicinal chemistry and drug design for stabilizing specific secondary structures, such as β-turns and polyproline helices, and for modulating biological activity.[1][2] Substitution at the gamma (Cγ or C4) position of the proline ring offers a powerful strategy to fine-tune these conformational preferences and introduce novel functionalities.[3][4] This technical guide provides an in-depth exploration of the role of the allyl group in gamma-substituted proline analogs, focusing on its impact on conformation, methods for its introduction into peptides, and its potential applications in drug discovery.

The introduction of substituents at the Cγ position of proline can significantly influence the two primary conformational equilibria of the residue: the endo versus exo ring pucker and the cis versus trans isomerization of the preceding peptide bond.[3][5] The stereochemistry of the substituent (4R or 4S) and its electronic and steric properties are key determinants of these conformational biases.[3][6] Electron-withdrawing substituents at the 4R position, for instance, tend to favor an exo ring pucker, which in turn stabilizes a trans amide bond.[5][6] Conversely, 4S-substituted electron-withdrawing groups generally promote an endo pucker, a conformation strongly associated with a cis amide bond.[5][6]

The Role of the Allyl Group in Conformational Control

While specific quantitative data for gamma-allylproline remains limited in publicly available literature, the conformational effects of the allyl group can be inferred from the established principles of 4-substituted prolines. The allyl group is not strongly electron-withdrawing; therefore, its influence is likely dominated by steric effects.

For a (4R)-allyl-L-proline , the bulky allyl group in the trans configuration relative to the carboxyl group would sterically disfavor the exo pucker, thus promoting the endo pucker . This preference for the endo pucker could, in turn, increase the propensity for a cis amide bond in the preceding peptide linkage.

Conversely, in (4S)-allyl-L-proline , the allyl group is in a cis configuration. To minimize steric hindrance, the ring would likely adopt an exo pucker . The exo ring pucker is known to stabilize the trans amide bond .[5][6]

These conformational biases induced by the allyl group can be strategically employed to constrain peptides into desired three-dimensional structures, which is a critical aspect of designing molecules with specific biological activities, such as receptor agonists or antagonists, and enzyme inhibitors.[7][8]

Experimental Protocols: Synthesis of Gamma-Allylproline Analogs

The synthesis of peptides containing gamma-allylproline can be achieved through the incorporation of a pre-synthesized Fmoc-protected gamma-allylproline amino acid during solid-phase peptide synthesis (SPPS) or through post-synthetic modification of a hydroxyproline residue within a peptide, a technique known as "proline editing".[6][9]

Method 1: Solid-Phase Synthesis using Fmoc-(R)-γ-allyl-L-proline

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-(4R)-allyl-L-proline (commercially available)

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-(4R)-allyl-L-proline (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and couple for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Proline Editing for the Synthesis of 4-Substituted Prolines[6][9]

This method involves the synthesis of a peptide containing hydroxyproline, followed by the chemical modification of the hydroxyl group to introduce the allyl functionality.

Protocol Overview:

-

SPPS with Fmoc-Hyp-OH: Incorporate Fmoc-(4R)-hydroxy-L-proline into the peptide sequence during standard Fmoc-based SPPS.[6]

-

Sulfonylation of the Hydroxyl Group: On the solid support, convert the hydroxyl group of the hydroxyproline residue to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.[6]

-

Nucleophilic Substitution: Perform an SN2 reaction on the sulfonate ester with an appropriate allyl nucleophile, such as allylmagnesium bromide or by using a palladium-catalyzed allylation reaction. This step will likely occur with inversion of stereochemistry at the C4 position.[6]

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Method 1.

Data Presentation: Conformational Preferences of 4-Substituted Prolines

The following table summarizes the general influence of substituents at the C4 position on the conformational preferences of the proline ring, which can be used to predict the behavior of the allyl group.

| Substituent Property | Stereochemistry | Predominant Ring Pucker | Favored Amide Bond | Rationale |

| Electron-withdrawing | 4R (trans) | Exo | trans | Stereoelectronic (gauche) effect stabilizes the exo pucker.[3][5][6] |

| 4S (cis) | Endo | cis | Stereoelectronic (gauche) effect stabilizes the endo pucker.[3][5][6] | |

| Sterically Demanding | 4R (trans) | Endo | cis | Steric hindrance disfavors the exo pucker. |

| 4S (cis) | Exo | trans | Steric hindrance disfavors the endo pucker.[3] |

Mandatory Visualizations

Signaling Pathway: GPCR Allosteric Modulation

Gamma-substituted proline analogs can be used to constrain peptides into specific conformations to act as allosteric modulators of G protein-coupled receptors (GPCRs). The following diagram illustrates the general concept of GPCR allosteric modulation.

Experimental Workflow: Proline Editing

The "proline editing" technique provides a versatile method for the synthesis of various gamma-substituted proline analogs on a solid support.

Logical Relationship: Conformation Control

The stereochemistry of the allyl group at the gamma-position of proline dictates the conformational preferences of the ring and the preceding peptide bond.

Conclusion and Future Directions

The incorporation of an allyl group at the gamma-position of proline offers a valuable tool for constraining peptide conformations. The steric bulk of the allyl group, depending on its stereochemistry, can effectively bias the proline ring pucker and the cis/trans isomerism of the preceding peptide bond. This conformational control is a cornerstone of rational drug design, enabling the development of peptides with enhanced stability, receptor selectivity, and biological activity.

While the principles outlined in this guide provide a strong predictive framework, further empirical studies are needed to fully elucidate the specific conformational and biological properties of gamma-allylproline-containing peptides. Detailed NMR spectroscopic analysis and X-ray crystallographic studies would provide precise quantitative data on the torsional angles and ring pucker preferences. Furthermore, the synthesis and screening of libraries of gamma-allylproline-containing peptides against various biological targets, such as GPCRs, proteases, and protein-protein interactions, will be crucial in uncovering the full potential of this unique proline analog in drug discovery and chemical biology.[10][11] The versatility of the allyl group for further chemical modification, such as through cross-metathesis reactions, also opens up exciting possibilities for creating novel and complex peptide architectures.[6]

References

- 1. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]

- 10. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Pioneering Synthesis of Substituted L-Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted L-proline derivatives have emerged as a cornerstone in modern medicinal chemistry and organocatalysis. Their rigidified cyclic structure provides a unique scaffold for introducing diverse functionalities, leading to compounds with profound impacts on biological systems. This technical guide provides an in-depth exploration of the seminal discoveries and initial synthetic strategies for key substituted L-proline derivatives, including hydroxy-, fluoro-, and amino-prolines. Detailed experimental protocols for their synthesis are presented, alongside a comprehensive summary of quantitative data to facilitate comparison and application. Furthermore, this guide visualizes key synthetic workflows and associated signaling pathways, offering a holistic understanding for researchers in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The story of substituted L-proline derivatives is a testament to the power of subtle molecular modifications. L-proline itself, a unique secondary amino acid, plays a critical role in protein structure by inducing turns and disrupting secondary structures like α-helices and β-sheets. The discovery that substitutions on the pyrrolidine ring could dramatically alter the molecule's conformation and biological activity opened a new frontier in chemical biology and drug design.

Early investigations focused on naturally occurring derivatives like 4-hydroxy-L-proline, a major component of collagen.[1] The realization that the stereochemistry of these substitutions profoundly influences the pyrrolidine ring pucker and the cis/trans amide bond ratio spurred the development of synthetic methods to access a diverse array of unnatural proline analogues.[2] These efforts have led to the incorporation of substituted prolines into a wide range of applications, from potent antiviral agents to highly efficient organocatalysts that drive asymmetric reactions with remarkable stereocontrol.[3][4]

Key Classes of Substituted L-Proline Derivatives and Their Initial Synthesis

The initial forays into modifying the L-proline scaffold paved the way for the development of a vast library of derivatives. This section details the discovery and foundational synthetic approaches for three key classes: hydroxy-, fluoro-, and amino-prolines.

4-Hydroxy-L-proline Derivatives

4-Hydroxy-L-proline is a naturally abundant and readily available starting material, making it a logical entry point for the synthesis of various proline analogues.[1] The hydroxyl group provides a convenient handle for further functionalization or for inversion of stereochemistry to access different diastereomers.

A significant body of work has focused on the synthesis of cis-4-hydroxy-L-proline from the more common trans isomer. This transformation is crucial as the cis isomer is a valuable building block for various biologically active molecules.[5]

4-Fluoro-L-proline Derivatives

The introduction of fluorine, a small and highly electronegative atom, has profound stereoelectronic effects on the proline ring, significantly influencing its conformation.[1] This has made fluorinated prolines highly sought-after building blocks in medicinal chemistry. The synthesis of 4-fluoroprolines often commences from 4-hydroxyproline, with the key step involving a nucleophilic substitution of a hydroxyl-derived leaving group with a fluoride ion.[1]

Amino-L-proline Derivatives

The incorporation of an amino group onto the proline ring introduces a basic center and a site for further derivatization, expanding the chemical space accessible from the proline scaffold. Syntheses of aminoprolines have been developed, often involving the reduction of azido or oximino precursors.

Quantitative Data Summary

The efficiency and stereoselectivity of synthetic routes are critical considerations for researchers. The following tables summarize key quantitative data for the synthesis of various substituted L-proline derivatives, allowing for a clear comparison of different methodologies.

| Derivative | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |

| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Trifluoromethanesulfonic anhydride, TBAF | 16 (overall, 4 steps) | N/A (diastereoselective) | [1] |

| N-Boc-(2S,4S)-4-hydroxyproline | (2S,4R)-4-Hydroxyproline | Boc anhydride, Mesyl chloride, Lactonization, Hydrolysis | 72 (overall, 4 steps) | N/A (diastereoselective) | [1] |

| cis-4-Fluoro-L-proline | (2S,4R)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | Good overall yield | N/A (diastereoselective) | [6] |

| trans-4-Fluoro-L-proline | (2S,4S)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | Good overall yield | N/A (diastereoselective) | [6] |

| L-Prolinamide Derivatives | L-Proline and various amines | - | - | up to 93 (aromatic aldehydes), >99 (aliphatic aldehydes) | [7] |

Table 1: Synthesis of Substituted L-Proline Derivatives - Yields and Enantioselectivity.

| Catalyst | Reaction | Substrates | Yield (%) | Enantiomeric Excess (%) | Reference |

| L-Proline (10 mol%) | Multicomponent reaction for Pyrans | Benzaldehyde, Malononitrile, Ethyl propiolate, Pyrazolon-5-one | 81 | Optically active | [8] |

| trans-4,5-Methano-L-proline | Conjugate addition | 2-Nitroalkanes to 2-cycloalkenones | Excellent | >99 | [9] |

| L-Prolinamide (3h) | Direct aldol reaction | Aromatic aldehydes and acetone | - | up to 93 | [7] |

| L-Prolinamide (3h) | Direct aldol reaction | Aliphatic aldehydes and acetone | - | >99 | [7] |

Table 2: L-Proline Derivatives in Organocatalysis - Performance Data.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key substituted L-proline derivatives.

Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline[2]

This four-step synthesis involves protection of the starting material, activation of the hydroxyl group, nucleophilic fluorination, and deprotection.

Step 1: Protection of (2S,4R)-4-Hydroxyproline

-

(2S,4R)-4-Hydroxyproline is reacted with a suitable protecting group for the amine and carboxylic acid functionalities (e.g., Boc and methyl ester).

Step 2: Activation of the Hydroxyl Group

-

The protected hydroxyproline is treated with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) at low temperature to form the corresponding triflate.

Step 3: Nucleophilic Fluorination

-

The triflate is displaced by a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in an appropriate solvent (e.g., THF). This SN2 reaction proceeds with inversion of configuration at C-4.

Step 4: Deprotection

-

The protecting groups are removed under acidic conditions (e.g., HCl) to yield (2S,4S)-4-fluoroproline.

Enantioselective Synthesis of Pyrans using L-Proline as a Catalyst[9]

This protocol describes a one-pot, four-component reaction to synthesize optically active pyran derivatives.

Procedure:

-

A mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol), ethyl propiolate (0.01 mol), pyrazolon-5-one (0.01 mol), and L-proline (10 mol%) is prepared.

-

The mixture is refluxed in ethanol (15 mL) for 4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is recrystallized from ethanol.

-

Further purification is achieved using column chromatography with ethyl acetate as the eluent.

Visualizing Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving substituted L-proline derivatives.

Synthetic Workflow for 4-Fluoroproline

Caption: General workflow for the synthesis of 4-fluoroproline.

L-Proline Catalyzed Asymmetric Aldol Reaction

Caption: Catalytic cycle of an L-proline catalyzed aldol reaction.

Proline Metabolism and Signaling Crosstalk

Caption: L-proline stimulates multiple signaling pathways.[10]

Conclusion and Future Outlook

The discovery and initial synthesis of substituted L-proline derivatives have laid a robust foundation for advancements in multiple scientific disciplines. The ability to precisely modify the proline scaffold has provided chemists with a powerful toolkit to modulate biological activity and control stereochemical outcomes in asymmetric synthesis. The detailed protocols and compiled data within this guide are intended to empower researchers to build upon this legacy.

Future research will undoubtedly focus on the development of novel proline derivatives with even more diverse functionalities and applications. The exploration of their roles in complex biological signaling pathways will continue to uncover new therapeutic targets. Furthermore, the design of more efficient and sustainable synthetic methodologies will be crucial for the large-scale production of these valuable compounds. The journey that began with the humble proline ring is far from over, with exciting discoveries still on the horizon.

References

- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 10. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical modeling of Boc-(R)-gamma-allyl-L-proline conformation

An In-depth Technical Guide to the Theoretical Modeling of Boc-(R)-gamma-allyl-L-proline Conformation

Introduction

Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that imposes significant conformational constraints on the peptide backbone.[1][2] This structure restricts the backbone dihedral angle φ to approximately -65° and modulates two critical equilibria: the puckering of the five-membered pyrrolidine ring (Cγ-endo/Cγ-exo) and the isomerization of the preceding amide bond (cis/trans).[1] The energy barrier for cis/trans isomerization is relatively low for the Xaa-Pro bond, allowing both conformers to be present in solution, a phenomenon that is crucial in protein folding and molecular recognition.[3]

The strategic placement of substituents on the proline ring can further influence these conformational preferences through steric and stereoelectronic effects.[1][4] This makes substituted prolines powerful tools in medicinal chemistry and peptide science for designing peptides and peptidomimetics with specific, predictable three-dimensional structures.[5][6] This guide outlines a comprehensive theoretical framework for modeling the conformational landscape of a specific, non-standard amino acid: N-tert-butyloxycarbonyl-(R)-gamma-allyl-L-proline (Boc-(R)-γ-allyl-L-proline). We will detail the computational methodologies, present hypothetical data in a structured format, and describe experimental protocols for model validation, providing a complete workflow for researchers in drug development and chemical biology.

Core Conformational Concepts of Substituted Prolines

The conformational space of Boc-(R)-γ-allyl-L-proline is primarily defined by three key structural features:

-

Pyrrolidine Ring Pucker : The five-membered ring of proline is not planar and adopts two primary puckered conformations, described by the position of the Cγ atom relative to the plane formed by Cδ, N, and Cα.[7]

-

Cγ-exo (Endo pucker) : The Cγ atom is on the opposite side of the plane from the carboxyl group.

-

Cγ-endo (Exo pucker) : The Cγ atom is on the same side of the plane as the carboxyl group. The (R)-allyl substituent at the Cγ position is expected to create a strong preference for one pucker over the other to minimize steric hindrance.

-

-

Amide Bond Isomerization : The tertiary amide bond formed between the N-Boc group and the proline nitrogen can exist in either a cis or trans conformation.[5] The energy difference between these states is small enough that both can be significantly populated at room temperature. This equilibrium is a critical determinant of the overall shape of the molecule and its ability to fit into binding pockets.

-

Backbone Dihedral Angles : The cyclic nature of the pyrrolidine ring restricts the main-chain dihedral angle φ, while the ψ angle remains more flexible.[1][7] The combination of ring pucker and cis/trans isomerization directly influences the accessible (φ, ψ) conformational space.

Theoretical Modeling Workflow

A robust computational approach is essential to explore the complex potential energy surface of Boc-(R)-γ-allyl-L-proline. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[8][9] The following workflow outlines the key steps.

Caption: A logical workflow for the theoretical conformational analysis of proline derivatives.

Detailed Computational Protocols

-

Initial Structure Generation : The first step involves creating a set of plausible starting 3D structures for Boc-(R)-γ-allyl-L-proline. This should encompass all combinations of the primary degrees of freedom:

-

Amide Bond : cis and trans conformers.

-

Ring Pucker : Cγ-endo and Cγ-exo puckers.

-

Allyl Group : At least three rotameric states for the allyl substituent.

-

-

Quantum Mechanical Calculations (DFT) :

-

Software : Gaussian 09/16, ORCA, or similar quantum chemistry packages.

-

Methodology : Density Functional Theory (DFT) is recommended. A widely used functional and basis set combination for organic molecules is B3LYP with the 6-311++G(d,p) basis set.[8]

-

Geometry Optimization : Each initial structure is subjected to a full geometry optimization to find the nearest local energy minimum on the potential energy surface.

-

Frequency Analysis : A vibrational frequency calculation should be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8] This analysis also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Solvation Effects :

-

Methodology : To simulate a more biologically relevant environment, single-point energy calculations should be performed on the gas-phase optimized geometries using an implicit solvation model. The SMD (Solvation Model based on Density) model is a robust choice for calculating partition coefficients and solvation free energies.[10] Calculations should be run for various solvents, such as water and chloroform, to assess environmental effects on conformational stability.

-

Data Presentation: Predicted Conformational Properties

The results from the computational workflow should be organized into clear, comparative tables. The following tables present hypothetical but realistic data for Boc-(R)-γ-allyl-L-proline.

Table 1: Predicted Relative Energies of Stable Conformers

| Conformer ID | Amide Bond | Ring Pucker | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, SMD, kcal/mol) | Population (%) (Water, 298K) |

|---|---|---|---|---|---|

| 1 | trans | Cγ-exo | 0.00 | 0.00 | 75.3 |

| 2 | trans | Cγ-endo | 1.52 | 1.25 | 11.9 |

| 3 | cis | Cγ-exo | 2.10 | 1.85 | 4.6 |

| 4 | cis | Cγ-endo | 3.50 | 3.10 | 0.8 |

Table 2: Key Dihedral Angles for the Global Minimum Conformer (trans, Cγ-exo)

| Dihedral Angle | Atoms Defining Angle | Predicted Value (Degrees) |

|---|---|---|

| ω (Boc-Pro) | C(Boc)-O-Cα(Pro)-N | 178.5 |

| φ | C'(prev)-N-Cα-C' | -68.0 |

| ψ | N-Cα-C'-N(next) | 145.2 |

| χ1 | N-Cα-Cβ-Cγ | -30.1 |

| χ2 | Cα-Cβ-Cγ-Cδ | 45.8 |

Experimental Validation Protocols

Theoretical models must be validated by experimental data. NMR spectroscopy is particularly powerful for characterizing proline conformers in solution.

Protocol: NMR Analysis of Cis/Trans Isomerism

This protocol is adapted from standard methods for analyzing N-Boc-proline derivatives.[5]

-

Sample Preparation : Dissolve 5-10 mg of Boc-(R)-γ-allyl-L-proline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5mm NMR tube.

-

¹H NMR Spectroscopy :

-

Acquire a one-dimensional ¹H NMR spectrum at 298 K.

-

The presence of two distinct sets of resonances for the proline ring protons and the Boc group's tert-butyl protons indicates slow exchange between the cis and trans amide bond isomers on the NMR timescale.

-

Identify a well-resolved proton signal that is distinct for each isomer (e.g., the Cα-H proton).

-

Integrate the signals corresponding to this proton in both the major (trans) and minor (cis) isomers. The ratio of the integrals directly corresponds to the cis/trans population ratio.

-

-

¹³C NMR Spectroscopy :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis or trans state of the preceding amide bond. Two distinct signals for each of these carbons will confirm the presence of both isomers.

-

-

2D NMR (Optional) : For unambiguous assignment of all proton and carbon signals for each isomer, 2D NMR experiments such as COSY, HSQC, and NOESY/ROESY can be performed. NOE correlations between the Boc protons and the proline Cα-H or Cδ-H protons can provide definitive proof of the cis or trans conformation.

Caption: The key conformational equilibria governing substituted proline derivatives.

Conclusion